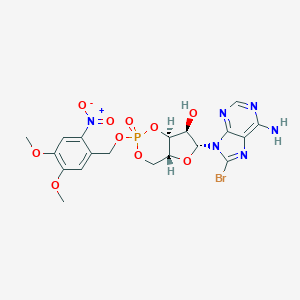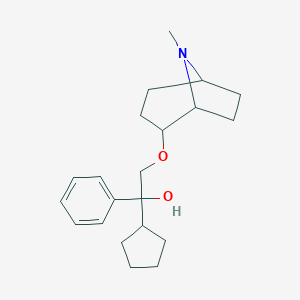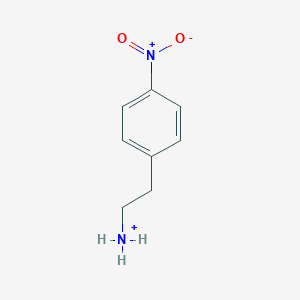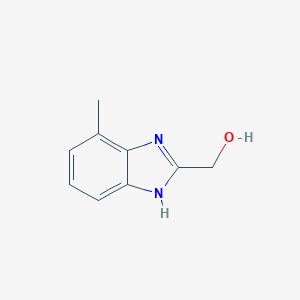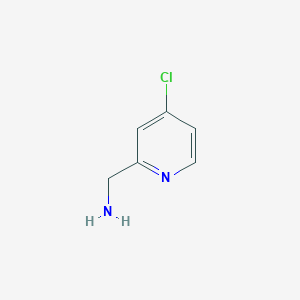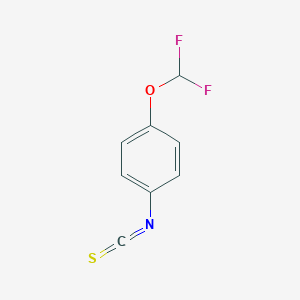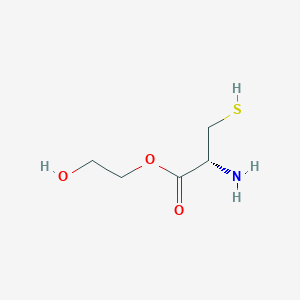
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate, also known as cysteine ethyl ester, is a derivative of the amino acid cysteine. It has gained attention in scientific research due to its potential therapeutic applications and unique chemical properties.
作用機序
The mechanism of action of 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate is not fully understood. However, it is believed to work by increasing the levels of glutathione, a potent antioxidant, in cells. Glutathione plays a critical role in protecting cells from oxidative stress and damage. By increasing the levels of glutathione, 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate may help to prevent or reduce oxidative damage in cells.
Biochemical and Physiological Effects:
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate has been shown to have a variety of biochemical and physiological effects. It has been reported to increase the levels of glutathione in cells, as well as to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation. It has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to dissolve in water, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an adjuvant therapy in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate and to optimize its use in various experimental settings.
In conclusion, 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate is a promising compound with potential therapeutic applications in various fields. Its ease of synthesis and purification, as well as its unique chemical properties, make it an attractive target for further research. With continued investigation, it may prove to be a valuable tool in the fight against disease.
合成法
The synthesis of 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate involves the reaction of 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate with ethanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method has been widely used in research laboratories and has been reported to yield high purity and good yields.
科学的研究の応用
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate has been extensively studied for its therapeutic potential in various fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has been reported to have antioxidant, anti-inflammatory, and anti-tumor properties. In addition, it has been shown to have a protective effect on neurons and to improve cognitive function in animal models.
特性
CAS番号 |
181112-88-9 |
|---|---|
製品名 |
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate |
分子式 |
C5H11NO3S |
分子量 |
165.21 g/mol |
IUPAC名 |
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H11NO3S/c6-4(3-10)5(8)9-2-1-7/h4,7,10H,1-3,6H2/t4-/m0/s1 |
InChIキー |
VLIHNGMXUIJCTK-BYPYZUCNSA-N |
異性体SMILES |
C(COC(=O)[C@H](CS)N)O |
SMILES |
C(COC(=O)C(CS)N)O |
正規SMILES |
C(COC(=O)C(CS)N)O |
同義語 |
L-Cysteine, 2-hydroxyethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
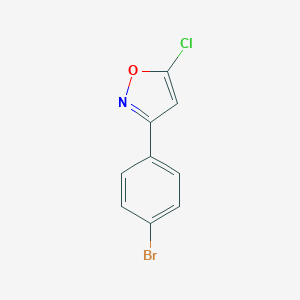
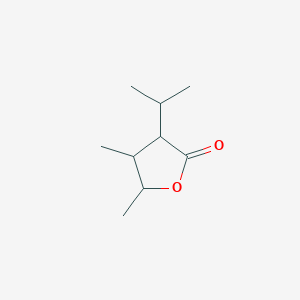
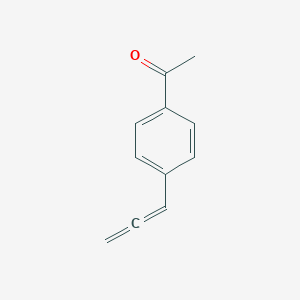
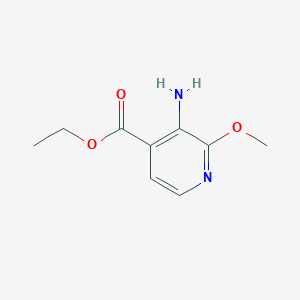
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
